Structure of 5-fluorocytosine O2-beta-D-glucuronide metabolite
Structure of 5-fluorocytosine O2-beta-D-glucuronide metabolite
An In-Depth Technical Guide to the Structure and Analysis of the 5-Fluorocytosine O2-beta-D-glucuronide Metabolite
Introduction: The Dual Metabolic Fates of 5-Fluorocytosine
5-Fluorocytosine (flucytosine; 5-FC), a cornerstone in the treatment of severe systemic mycoses, functions as a prodrug with a fascinating metabolic dichotomy.[1][2][3] Synthesized in 1957, its therapeutic efficacy is not intrinsic but relies on its conversion within susceptible fungal cells into the potent antimetabolite, 5-fluorouracil (5-FU).[1][3][4] This targeted activation, mediated by the fungal-specific enzyme cytosine deaminase, is the foundation of its selective toxicity against pathogens like Cryptococcus and Candida species while conferring a relative margin of safety in human hosts who largely lack this enzyme.[2][3][4]
However, the journey of 5-FC through the host is not metabolically silent. While the primary antifungal action occurs within the pathogen, a significant fraction of the administered dose undergoes metabolism within the human body. This guide provides a detailed technical exploration of a key human metabolite: 5-fluorocytosine O2-beta-D-glucuronide. Understanding the structure, formation, and analysis of this conjugate is paramount for drug development professionals and researchers seeking a comprehensive grasp of 5-FC's pharmacokinetics, excretion pathways, and overall disposition in vivo.
Part 1: The Bifurcated Metabolism of 5-Fluorocytosine
To appreciate the significance of the glucuronide conjugate, one must first understand the primary metabolic pathway responsible for 5-FC's antifungal activity. This distinction is critical, as the two pathways occur in different biological systems (fungus vs. human) and serve entirely different purposes.
The Fungal Activation Pathway: A Trojan Horse Strategy
The efficacy of 5-FC hinges on the pyrimidine salvage pathway present in susceptible fungi.[2]
-
Uptake: 5-FC is actively transported into the fungal cell by cytosine permease.[2]
-
Activation: Intracellular cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[3][5]
-
Anabolic Conversion: 5-FU is further metabolized by uridine monophosphate pyrophosphorylase (UPRTase) to 5-fluorouridine monophosphate (FUMP).[4][5]
-
Cytotoxicity: FUMP is subsequently converted to metabolites that disrupt both RNA synthesis (via incorporation of 5-fluorouridine triphosphate) and DNA synthesis (via inhibition of thymidylate synthetase), leading to fungal cell death.[2][3][5]
This targeted intracellular conversion mechanism is illustrated below.
The Host Metabolic Pathway: Glucuronidation for Clearance
In contrast to the activation pathway in fungi, metabolism in humans is primarily a detoxification and elimination process. As a xenobiotic, 5-FC is subject to Phase II conjugation reactions, with glucuronidation being a prominent route.[6] This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are abundant in the liver.[7][8]
The core purpose of glucuronidation is to increase the hydrophilicity (water solubility) of a molecule.[7][9] By attaching a bulky, polar glucuronic acid moiety, the UGT enzymes transform 5-FC into a conjugate that is more readily excreted from the body via the kidneys.[1][9]
Part 2: The Structure of 5-Fluorocytosine O2-beta-D-glucuronide
The definitive structure of the major glucuronide metabolite of 5-FC found in the urine of patients was identified as the O2-beta-D-glucuronide of flucytosine .[6] This nomenclature precisely describes the chemical architecture of the molecule.
-
5-Fluorocytosine: The parent drug molecule.
-
O2: The glucuronic acid is attached via an ether linkage to the oxygen atom at position 2 of the 5-FC pyrimidine ring.
-
beta (β): This describes the stereochemistry at the anomeric carbon (C1) of the glucuronic acid ring. The bond to the oxygen of 5-FC is in the equatorial position, or "up," relative to the plane of the sugar ring.
-
D-glucuronide: This specifies that the conjugate is derived from D-glucuronic acid.
The formation of this metabolite via the UGT-catalyzed reaction is depicted below.
| Property | 5-Fluorocytosine (Parent) | 5-FC O2-beta-D-glucuronide (Metabolite) | Rationale for Change |
| Chemical Formula | C₄H₄FN₃O | C₁₀H₁₂FN₃O₇ | Addition of C₆H₈O₆ (glucuronic acid moiety) |
| Molar Mass | 129.09 g/mol | 305.22 g/mol | Mass increase from glucuronic acid addition |
| Polarity | Moderately Polar | Highly Polar / Hydrophilic | The numerous hydroxyl and carboxyl groups of the sugar dramatically increase water solubility. |
| Renal Excretion | High | Very High | Increased hydrophilicity facilitates efficient glomerular filtration and elimination in urine.[1] |
Table 1: Comparative Physicochemical Properties of 5-FC and its Glucuronide Metabolite.
Part 3: Experimental Workflow for Isolation and Structural Confirmation
The definitive identification of a drug metabolite is a rigorous process that relies on a combination of advanced analytical techniques. The structural elucidation of 5-FC O2-beta-D-glucuronide was achieved by isolating the compound from patient urine and comparing its spectroscopic characteristics with those of chemically synthesized standards.[6] This approach remains the gold standard in metabolic research.
Below is a detailed, self-validating protocol that outlines a typical workflow for this process. The causality behind each step is explained to provide field-proven insight.
Experimental Protocol: Metabolite Identification from Urine
Objective: To isolate, quantify, and structurally confirm the 5-FC O2-beta-D-glucuronide metabolite from a patient urine sample.
Step 1: Sample Collection and Preparation
-
Action: Collect urine samples from patients at various time points following 5-FC administration. Centrifuge the samples to remove particulate matter and store them at -80°C until analysis.
-
Causality: Timed collection allows for pharmacokinetic profiling. Centrifugation ensures a clean sample matrix, preventing blockage of downstream chromatography columns. Low-temperature storage prevents degradation of the target analyte.
Step 2: Solid-Phase Extraction (SPE) - The "Cleanup" Phase
-
Action: Thaw urine samples and pass them through a C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol in water) to remove highly polar impurities like salts. Elute the analytes of interest with a higher-percentage organic solvent (e.g., 90% methanol).
-
Causality: SPE is a critical sample cleanup step. The C18 stationary phase retains the moderately polar 5-FC and its more polar glucuronide metabolite while allowing very polar endogenous compounds (salts, urea) to pass through. The elution with a strong organic solvent recovers the retained analytes in a cleaner, more concentrated form, enhancing detection sensitivity.
Step 3: High-Performance Liquid Chromatography (HPLC) - The "Separation" Phase
-
Action: Inject the concentrated eluate from SPE onto a reverse-phase C18 HPLC column. Use a gradient elution method starting with a highly aqueous mobile phase (e.g., 98% water with 0.1% formic acid) and gradually increasing the organic solvent (e.g., acetonitrile or methanol). Monitor the eluent using a Diode Array Detector (DAD) or UV detector at ~280 nm.
-
Causality: Reverse-phase HPLC separates compounds based on polarity. The highly polar glucuronide metabolite will elute very early in the run, while the less polar parent drug, 5-FC, will be retained longer on the column.[10] The gradient ensures that both early and late-eluting compounds are resolved into sharp peaks. Formic acid is used to acidify the mobile phase, ensuring consistent ionization of the analytes for better peak shape.
Step 4: Mass Spectrometry (MS) - The "Weighing" Phase
-
Action: Couple the HPLC eluent directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes. Look for the exact mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ corresponding to the metabolite's formula (C₁₀H₁₂FN₃O₇). Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern.
-
Causality: HRMS provides an accurate mass measurement, allowing for the confident determination of the elemental composition. The key diagnostic fragmentation in MS/MS would be the loss of the glucuronic acid moiety (a neutral loss of 176 Da), resulting in a fragment ion corresponding to the parent drug, 5-FC. This is a hallmark of a glucuronide conjugate.
Step 5: Nuclear Magnetic Resonance (NMR) - The "Blueprint" Phase
-
Action: For definitive structural proof, collect the HPLC fraction corresponding to the metabolite peak. After evaporation and reconstitution in a suitable deuterated solvent (e.g., D₂O), perform ¹H, ¹³C, and 2D-NMR experiments (e.g., COSY, HSQC).
-
Causality: NMR provides the ultimate structural confirmation. It allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the site of attachment (at the O2 position) and the β-anomeric stereochemistry of the glycosidic bond.
Step 6: Confirmation with an Authentic Standard
-
Action: Synthesize the 5-FC O2-beta-D-glucuronide compound chemically.[6] Analyze this authentic standard using the same HPLC-MS method developed in Steps 3 & 4.
-
Causality (Self-Validation): The protocol is self-validating. The structure is confirmed if and only if the retention time, the accurate mass, and the MS/MS fragmentation pattern of the metabolite isolated from the biological sample are identical to those of the synthesized authentic standard. This comparative analysis provides unequivocal proof of the metabolite's identity.
The logical flow of this experimental design is crucial for unambiguous metabolite identification.
Conclusion
The 5-fluorocytosine O2-beta-D-glucuronide is a significant human metabolite of the antifungal agent 5-FC. Its formation represents a classic host-mediated detoxification and clearance mechanism, contrasting sharply with the intracellular metabolic activation required for 5-FC's therapeutic effect in fungi. The structure, characterized by the attachment of a glucuronic acid moiety to the O2 position of the pyrimidine ring, renders the molecule highly water-soluble, facilitating its rapid renal excretion.
For researchers and drug development professionals, a thorough understanding of this metabolite's structure and the analytical workflows required for its identification is not merely an academic exercise. It is fundamental to building a complete pharmacokinetic profile, assessing drug-drug interaction potential involving UGT enzymes, and ensuring a comprehensive evaluation of the disposition and safety of 5-fluorocytosine in human subjects. The rigorous, multi-platform analytical approach detailed herein provides the robust and self-validating framework necessary to achieve this goal.
References
-
Ghannoum M, Perfect J. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Pathogens. Available from: [Link]
-
Metabolic pathway and mode of action of 5FC in Candida yeasts. 5FC and... ResearchGate. Available from: [Link]
-
Vermes A, Guchelaar HJ, Dankert J. Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Metabolism of 5-fluorocytosine in fungi. Enzyme and substrate names are... ResearchGate. Available from: [Link]
-
Paradis D, Gérardin A, Lidy W, Leroy P. Structural determination of a glucuronide conjugate of flucytosine in humans. Journal of Pharmaceutical and Biomedical Analysis. PubMed. Available from: [Link]
-
Harris BE, Manning BW, Federle TW, Diasio RB. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications. PubMed. Available from: [Link]
-
Williams KM, Duffield AM, Christopher RK, Finlayson PJ. Identification of minor metabolites of 5-fluorocytosine in man by chemical ionization gas chromatography mass spectrometry. Biomedical Mass Spectrometry. PubMed. Available from: [Link]
-
HPLC-DAD Quantification of Flucytosine (5-Fluorocytosine) (Reference 2014.01.006) – Notice of Assessment. INESSS. Available from: [Link]
-
Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites | Request PDF. ResearchGate. Available from: [Link]
-
Billmyre RB, et al. 5-fluorocytosine resistance is associated with hypermutation and alterations in capsule biosynthesis in Cryptococcus. Nature Communications. PMC. Available from: [Link]
-
Chang M, et al. Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci. Nature Communications. PMC. Available from: [Link]
-
Liu J, Kretz-Rommel A, Tessman R, Chan H, Liu J. UDP-glucuronosyltransferase-mediated protection against in vitro DNA oxidation and micronucleus formation initiated by phenytoin and its embryotoxic metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin. Toxicology and Applied Pharmacology. PubMed. Available from: [Link]
-
Orłowski J, et al. The fungal expel of 5-fluorocytosine derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment. PLOS Pathogens. PMC. Available from: [Link]
-
Glucuronosyltransferase. Wikipedia. Available from: [Link]
-
Barton DHR, et al. A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Vora MM, et al. Synthesis and biodistribution of [18F]-5-fluorocytosine. International Journal of Applied Radiation and Isotopes. PubMed. Available from: [Link]
-
Miners JO, Mackenzie PI, Knights KM. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. Available from: [Link]
-
Activation of 5-fluorocytosine into 5-FU by cytosine deaminase. ResearchGate. Available from: [Link]
-
Schinazi RF, et al. O-Glucuronides of 5-fluorouridine and 5-fluorocytidine. Masked precursors of anticancer nucleosides. Journal of Medicinal Chemistry. PubMed. Available from: [Link]
-
Glucuronidation and Sulfonation. University of Washington. Available from: [Link]
-
Czerwinski M. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. U.S. Food and Drug Administration. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural determination of a glucuronide conjugate of flucytosine in humans [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 10. cda-amc.ca [cda-amc.ca]
